
((2R,3S,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound ((2R,3S,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl acetate is a complex organic molecule that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base (adenine derivative) linked to a sugar moiety with acetoxy and hydroxyl functional groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Glycosylation: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside intermediate.
Acetylation: The hydroxyl groups of the sugar moiety are acetylated using acetic anhydride in the presence of a base such as pyridine.
Deprotection: Any protecting groups on the purine base or sugar moiety are removed under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
((2R,3S,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl acetate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The purine base can be reduced to form dihydropurine derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride, SOCl2) or amines (e.g., methylamine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of the acetoxy groups can yield halogenated or aminated derivatives.
科学研究应用
((2R,3S,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl acetate: has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the treatment of diseases such as HIV and certain types of cancer.
Industry: Utilized in the development of pharmaceuticals and diagnostic agents.
作用机制
The mechanism of action of ((2R,3S,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl acetate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase.
相似化合物的比较
Similar Compounds
Gemcitabine: A nucleoside analog used in cancer treatment.
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Zidovudine: An antiretroviral nucleoside analog used in the treatment of HIV.
Uniqueness: : ((2R,3S,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl acetate is unique due to its specific structural features, such as the presence of acetoxy and methoxy groups, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C15H19N5O7 |
|---|---|
分子量 |
381.34 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-3-acetyloxy-5-(2-amino-6-methoxypurin-9-yl)-4-hydroxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H19N5O7/c1-6(21)25-4-8-11(26-7(2)22)10(23)14(27-8)20-5-17-9-12(20)18-15(16)19-13(9)24-3/h5,8,10-11,14,23H,4H2,1-3H3,(H2,16,18,19)/t8-,10-,11-,14-/m1/s1 |
InChI 键 |
RVOFHBAZBJTJOQ-IDTAVKCVSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3OC)N)O)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3OC)N)O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-1-Benzopyran-4-one, 8-[(dimethylamino)methyl]-7-hydroxy-2-phenyl-](/img/structure/B11837611.png)


![1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11837636.png)
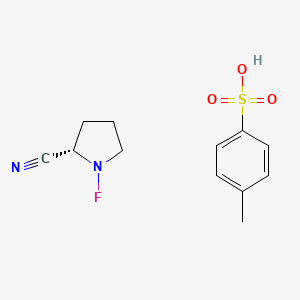
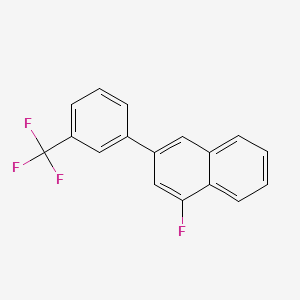

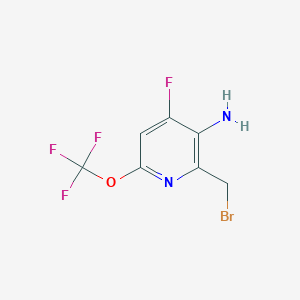
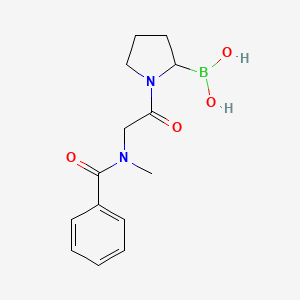

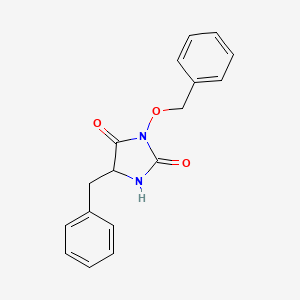
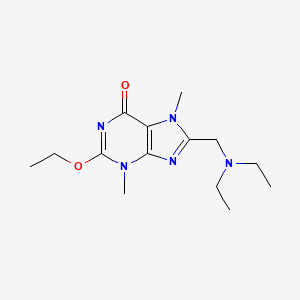

![7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11837696.png)
